1-Isopropyl-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetrazole
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Overview
Description
1-Isopropyl-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetrazole is a heterocyclic compound that features a tetrazole ring substituted with an isopropyl group and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyl-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetrazole typically involves multistep reactions starting from readily available precursors. One common method involves the following steps:
Reduction: Conversion of the nitro group to an amine.
Cyclization: Formation of the tetrazole ring through cyclization reactions involving hydrazine derivatives and nitriles.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Isopropyl-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-Isopropyl-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetrazole has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing new drugs with potential therapeutic effects.
Materials Science: Employed in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Biological Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-Isopropyl-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the tetrazole ring may participate in hydrogen bonding or other interactions that stabilize the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
- 1-Isopropyl-5-(trifluoromethyl)-1,3-dihydro-2H-benzimidazole-2-thione
- 5-Phenyl-7-(trifluoromethyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione
Uniqueness
1-Isopropyl-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetrazole is unique due to its combination of a tetrazole ring and a trifluoromethylphenyl group, which imparts distinct chemical and physical properties. This combination can result in enhanced stability, reactivity, and biological activity compared to other similar compounds.
Properties
IUPAC Name |
1-propan-2-yl-5-[3-(trifluoromethyl)phenyl]tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N4/c1-7(2)18-10(15-16-17-18)8-4-3-5-9(6-8)11(12,13)14/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQNNCNGLHFRJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NN=N1)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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